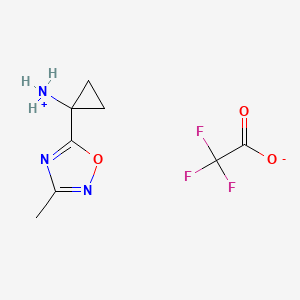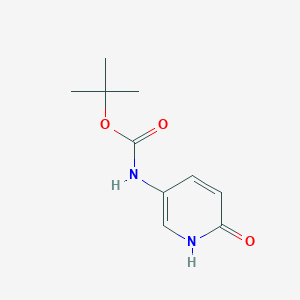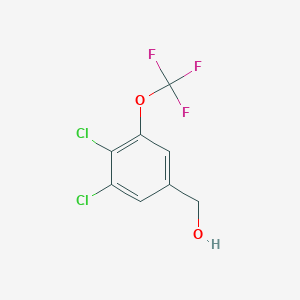
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol
説明
“3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the CAS Number: 1706458-54-9 . It has a molecular weight of 261.03 . The IUPAC name for this compound is (3,4-dichloro-5-(trifluoromethoxy)phenyl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.科学的研究の応用
Application in Synthesis and Reactivity
Benzylation of Alcohols
A study by Poon and Dudley (2006) describes the use of a stable, neutral organic salt for converting alcohols into benzyl ethers, suggesting potential applications in benzylation processes including compounds similar to 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (Poon & Dudley, 2006).
O-Benzylation Reagent
Yamada, Fujita, and Kunishima (2012) developed a novel O-benzylating reagent, which can potentially be applied in reactions involving this compound to afford benzyl ethers (Yamada, Fujita, & Kunishima, 2012).
Application in Organic Chemistry and Synthesis
Secondary Benzylation using Benzyl Alcohols
Noji et al. (2003) explored a secondary-benzylation system using benzyl alcohol and metal triflates, indicating possible use in synthesis involving this compound (Noji et al., 2003).
Synthesis of α-Trifluoromethyl α-Amino Acids
Burger et al. (2006) demonstrated the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, which might incorporate a benzyl alcohol similar to this compound in their process (Burger et al., 2006).
Applications in Oxidative Reactions and Rearrangements
Oxidation and Rearrangement of Benzyl Alcohols
Ochiai, Yoshimura, and Miyamoto (2009) researched the oxidative rearrangement of benzyl alcohols, which could be relevant for compounds like this compound (Ochiai, Yoshimura, & Miyamoto, 2009).
Deoxytrifluoromethylation of Alcohols
Intermaggio et al. (2022) focused on deoxytrifluoromethylation reactions, potentially applicable to this compound for C(sp3)-CF3 bond formation (Intermaggio et al., 2022).
Safety and Hazards
作用機序
Target of Action
The primary targets of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation when introduced into the body .
特性
IUPAC Name |
[3,4-dichloro-5-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKXNIMFULQBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




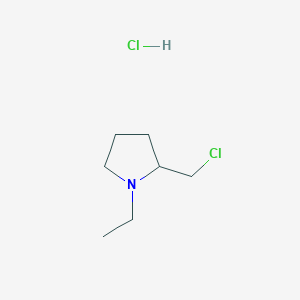
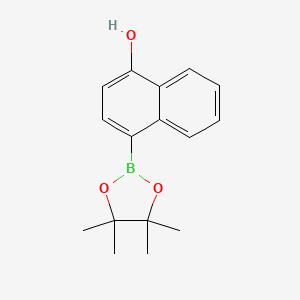
![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)
![1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1407621.png)
![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)
![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407623.png)
![1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407624.png)
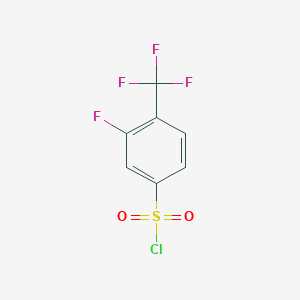
![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)
